

Application Notes and Protocols for Abx-002 in Rodent Models of Depression

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Compound of Interest

Compound Name: Abx-002

Cat. No.: B10860905

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Introduction

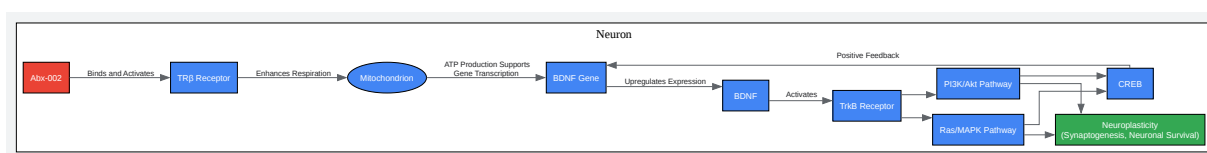
Abx-002 (elunetirom) is an experimental therapeutic agent under investigation for the treatment of major depressive disorder (MDD). It functions as a selective thyroid hormone receptor-beta (TR β) agonist.[1][2][3] Thyroid hormones are known to play a significant role in brain function, and their use as an adjunctive therapy for depression has shown promise.[4][5] **Abx-002** is designed to selectively target TR β , aiming to harness the therapeutic benefits on central nervous system (CNS) bioenergetics and cellular energy metabolism while minimizing peripheral side effects associated with non-selective thyroid hormone treatments.[1][3][6] Preclinical evaluation in rodent models is a critical step in characterizing the antidepressant-like effects and underlying mechanisms of action of novel compounds like **Abx-002**.

This document provides a detailed experimental protocol for assessing the efficacy of **Abx-002** in the Chronic Unpredictable Mild Stress (CUMS) rodent model of depression. The CUMS model is a widely used paradigm that induces a state of anhedonia and other depression-like behaviors in rodents, offering good predictive, face, and construct validity for the study of antidepressant compounds.[7]

Hypothesized Signaling Pathway of Abx-002

Abx-002, as a TR β agonist, is hypothesized to exert its antidepressant effects by modulating neuronal energy metabolism and neurotrophic signaling pathways. In the brain, thyroid hormones are crucial for regulating mitochondrial function and ATP production. By selectively activating TR β , **Abx-002** may enhance mitochondrial respiration in neurons, thereby improving

cellular energy status. This improvement in bioenergetics can, in turn, support neurotrophic processes, including the expression of Brain-Derived Neurotrophic Factor (BDNF). The BDNF signaling cascade, involving pathways such as Ras-MAPK and PI3K-Akt, is known to be downregulated by stress and depression and upregulated by antidepressant treatments.[8][9] Therefore, **Abx-002** may ameliorate depression-like behaviors by restoring neuronal energy homeostasis and promoting neuroplasticity through the potentiation of neurotrophic signaling.

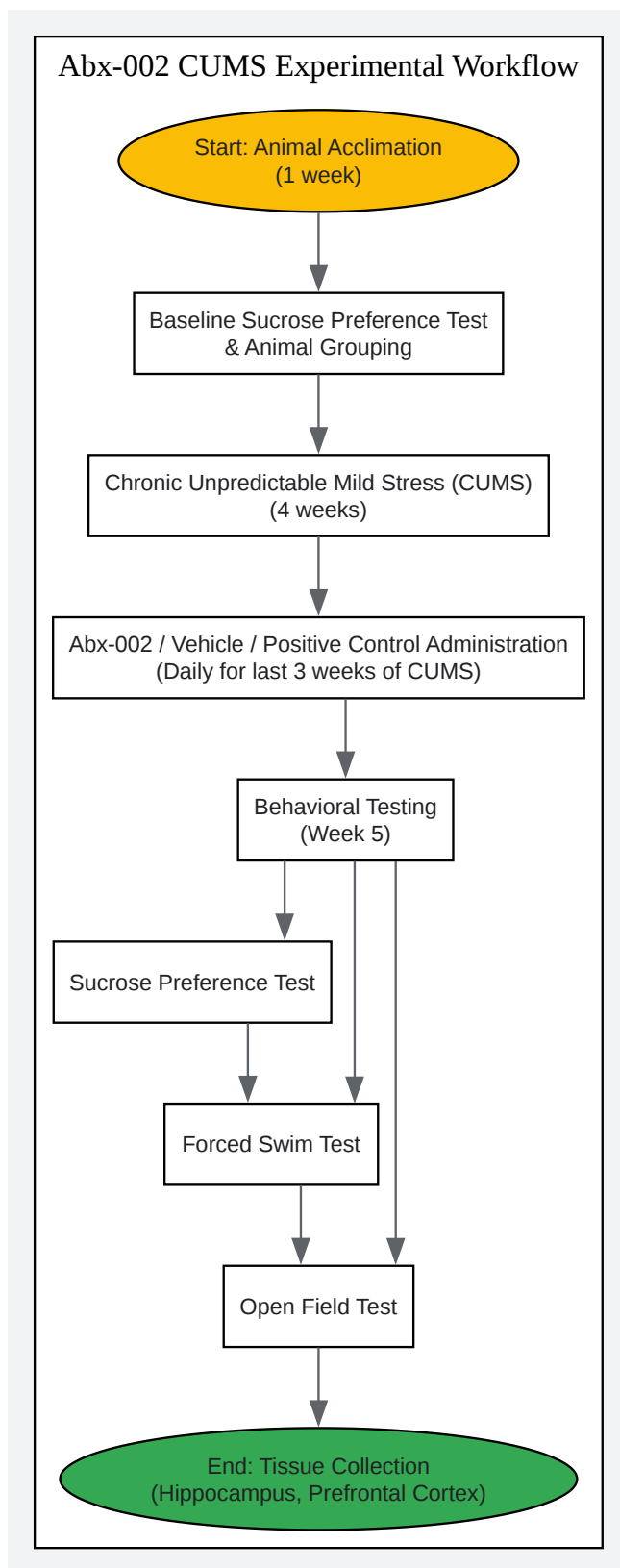


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Hypothesized signaling pathway of **Abx-002** in a neuron.

Experimental Workflow

The following diagram outlines the experimental workflow for evaluating **Abx-002** in the CUMS model.



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Experimental workflow for **Abx-002** evaluation in the CUMS model.

Experimental Protocols

Animals and Housing

- Species: Male Sprague-Dawley rats (8 weeks old).
- Housing: Animals are individually housed in a temperature-controlled room ($22 \pm 2^{\circ}\text{C}$) with a 12-hour light/dark cycle. Food and water are available ad libitum, except during specific stressor periods.
- Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the start of the experiment.

Chronic Unpredictable Mild Stress (CUMS) Protocol

The CUMS protocol is conducted over a period of 4 weeks. A variety of mild stressors are applied randomly to prevent habituation.

- Week 1-4: Each week, animals are exposed to a daily stressor from the following list:
 - Stressor 1: Cage tilt (45°) for 12 hours.
 - Stressor 2: Soiled cage (200 ml of water in sawdust bedding) for 12 hours.
 - Stressor 3: Food deprivation for 24 hours.
 - Stressor 4: Water deprivation for 24 hours.
 - Stressor 5: Overnight illumination.
 - Stressor 6: White noise (85 dB) for 4 hours.
 - Stressor 7: Predator odor (soiled cat litter) for 15 minutes.
- Control Group: The control group is housed in a separate room and is not exposed to any stressors but is handled daily.

Drug Administration

- Treatment Groups:
 - Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline).
 - **Abx-002** (e.g., 1, 5, 10 mg/kg, orally).
 - Positive Control (e.g., Fluoxetine, 10 mg/kg, intraperitoneally).
- Administration: Treatment is administered daily for the last three weeks of the CUMS protocol, 1 hour before the dark cycle begins.

Behavioral Tests

Behavioral tests are conducted in the week following the CUMS protocol.

This test measures anhedonia, a core symptom of depression.[\[10\]](#)

- Habituation: For 48 hours, rats are presented with two bottles, both containing a 1% sucrose solution.
- Deprivation: Following habituation, rats are deprived of food and water for 12 hours.
- Testing: Rats are presented with two pre-weighed bottles: one with 1% sucrose solution and one with plain water. The position of the bottles is counterbalanced. After 1 hour, the bottles are re-weighed.
- Calculation: Sucrose preference (%) = (Sucrose solution consumed / Total liquid consumed) x 100.

The FST assesses behavioral despair.[\[11\]](#)[\[12\]](#)

- Apparatus: A transparent cylindrical tank (40 cm high, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
- Procedure: Rats are placed in the water for a 6-minute session. The duration of immobility (floating with minimal movements to keep the head above water) is recorded during the last 4 minutes of the test.

- Analysis: An increase in immobility time is interpreted as a depression-like behavior.

The OFT is used to assess general locomotor activity and anxiety-like behavior.[\[10\]](#)

- Apparatus: A square arena (100 cm x 100 cm x 40 cm) with the floor divided into a central zone and a peripheral zone.
- Procedure: Each rat is placed in the center of the arena and allowed to explore freely for 5 minutes. The session is recorded by an overhead camera.
- Analysis:
 - Total distance traveled: A measure of general locomotor activity.
 - Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

Data Presentation

The following tables present representative fictional data for the described experiments.

Table 1: Effect of **Abx-002** on Sucrose Preference in CUMS-exposed Rats

Treatment Group	N	Sucrose Preference (%)
Non-stressed + Vehicle	10	85.2 ± 3.1
CUMS + Vehicle	10	52.5 ± 4.5***
CUMS + Abx-002 (1 mg/kg)	10	58.1 ± 3.9
CUMS + Abx-002 (5 mg/kg)	10	69.8 ± 4.2*
CUMS + Abx-002 (10 mg/kg)	10	78.4 ± 3.7
CUMS + Fluoxetine (10 mg/kg)	10	75.6 ± 4.0

*Data are presented as mean ± SEM. ***p < 0.001 vs. Non-stressed + Vehicle; *p < 0.05, *p < 0.01 vs. CUMS + Vehicle (One-way ANOVA followed by Dunnett's post-hoc test).

Table 2: Effect of **Abx-002** on Immobility Time in the Forced Swim Test

Treatment Group	N	Immobility Time (s)
Non-stressed + Vehicle	10	65.4 ± 5.2
CUMS + Vehicle	10	148.9 ± 8.7***
CUMS + Abx-002 (1 mg/kg)	10	135.2 ± 7.9
CUMS + Abx-002 (5 mg/kg)	10	105.6 ± 6.5*
CUMS + Abx-002 (10 mg/kg)	10	82.1 ± 5.8
CUMS + Fluoxetine (10 mg/kg)	10	88.3 ± 6.1

*Data are presented as mean ± SEM. ***p < 0.001 vs. Non-stressed + Vehicle; *p < 0.05, *p < 0.01 vs. CUMS + Vehicle (One-way ANOVA followed by Dunnett's post-hoc test).

Table 3: Effect of **Abx-002** on Locomotor Activity and Anxiety-like Behavior in the Open Field Test

Treatment Group	N	Total Distance Traveled (m)	Time in Center Zone (s)
Non-stressed + Vehicle	10	25.6 ± 2.1	35.8 ± 3.4
CUMS + Vehicle	10	18.2 ± 1.9	15.4 ± 2.8**
CUMS + Abx-002 (1 mg/kg)	10	19.5 ± 2.0	18.9 ± 3.1
CUMS + Abx-002 (5 mg/kg)	10	22.1 ± 1.8	26.7 ± 3.0
CUMS + Abx-002 (10 mg/kg)	10	24.3 ± 2.3	31.5 ± 3.3
CUMS + Fluoxetine (10 mg/kg)	10	23.8 ± 2.0	29.8 ± 3.2

*Data are presented as mean \pm SEM. * $p < 0.05$, ** $p < 0.01$, *** $p < 0.001$ vs. Non-stressed + Vehicle; * $p < 0.05$, * $p < 0.01$ vs. CUMS + Vehicle (One-way ANOVA followed by Dunnett's post-hoc test).

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